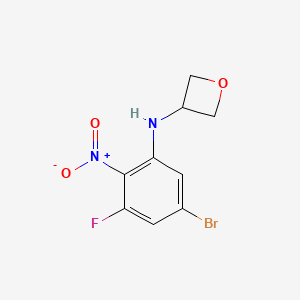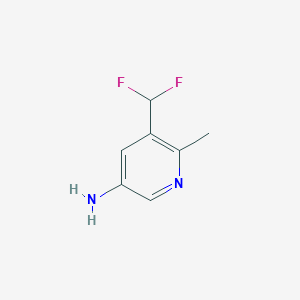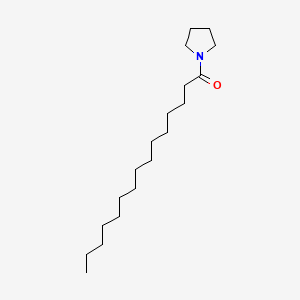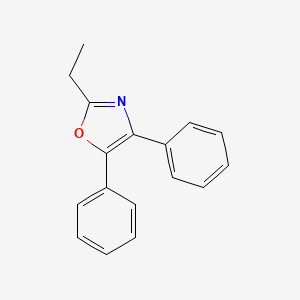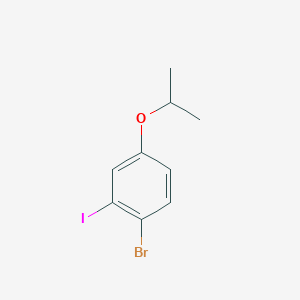
1-Bromo-2-iodo-4-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and isopropoxy groups. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of 1-Bromo-2-iodo-4-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of 4-isopropoxybenzene. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst such as iron or aluminum chloride. The industrial production methods may involve multi-step synthesis, starting from simpler benzene derivatives and introducing the substituents in a controlled manner .
Analyse Des Réactions Chimiques
1-Bromo-2-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Bromo-2-iodo-4-isopropoxybenzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions
Mécanisme D'action
The mechanism of action of 1-Bromo-2-iodo-4-isopropoxybenzene in chemical reactions involves electrophilic aromatic substitution. The bromine and iodine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The isopropoxy group can also influence the reactivity of the compound by donating electron density to the benzene ring, making it more reactive towards electrophiles .
Comparaison Avec Des Composés Similaires
1-Bromo-2-iodo-4-isopropoxybenzene can be compared with other similar compounds such as:
4-Bromo-1-iodo-2-isopropoxybenzene: Similar structure but different substitution pattern.
4-Bromo-2-iodo-1-isopropylbenzene: Similar substituents but different positions on the benzene ring.
1-Bromo-2-isopropoxybenzene: Lacks the iodine substituent, making it less reactive in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H10BrIO |
|---|---|
Poids moléculaire |
340.98 g/mol |
Nom IUPAC |
1-bromo-2-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
Clé InChI |
CXOBOBUCJAGXDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



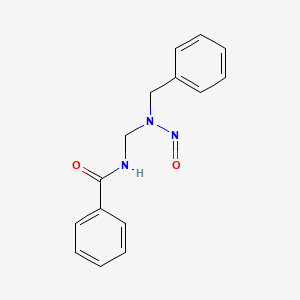
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
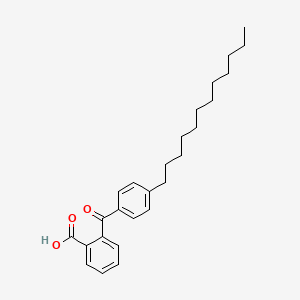
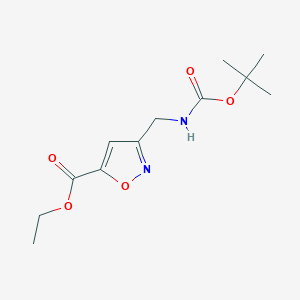
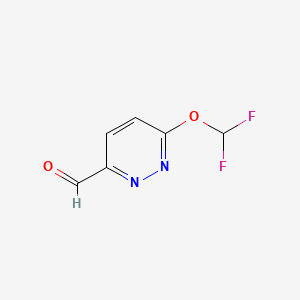
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
